1-Methyl-1H-pyrrole-2-carbaldehyde oxime is a heterocyclic organic compound with the molecular formula and a molecular weight of 124.14 g/mol. This compound features a pyrrole ring substituted with a methyl group and an oxime functional group derived from an aldehyde. It is characterized by its unique structure, which combines the properties of both the pyrrole and oxime functionalities, making it an interesting subject for research in various fields, including medicinal chemistry and materials science .
These reactions highlight the versatility of 1-methyl-1H-pyrrole-2-carbaldehyde oxime in synthetic organic chemistry.
Research indicates that 1-methyl-1H-pyrrole-2-carbaldehyde oxime exhibits significant biological activity. It has been shown to interact with various biological targets, including enzymes and receptors. Notably, it has been studied for its potential antimicrobial and anticancer properties. The compound's interaction with cytochrome P450 enzymes suggests it may play a role in drug metabolism, influencing the efficacy and toxicity of pharmaceutical agents .
The synthesis of 1-methyl-1H-pyrrole-2-carbaldehyde oxime can be achieved through several methods:
These methods are crucial for producing this compound in both laboratory and industrial settings.
1-Methyl-1H-pyrrole-2-carbaldehyde oxime has several notable applications:
Studies on the interactions of 1-methyl-1H-pyrrole-2-carbaldehyde oxime reveal its ability to form complexes with metal ions, such as manganese(III). This coordination leads to unique supramolecular structures that exhibit interesting magnetic properties, which are significant in molecular magnetism research. Additionally, its interactions with biological macromolecules affect various cellular processes, including gene expression and enzyme activity .
Several compounds share structural similarities with 1-methyl-1H-pyrrole-2-carbaldehyde oxime. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Chloro-1,3-thiazole | Contains a thiazole ring | Lacks the pyrrole and oxime groups |
| Pyrrole-2-carbaldehyde | Contains a pyrrole ring and aldehyde group | Lacks thiazole and oxime functionalities |
| 5-Methoxymethylpyrrole | Contains a methoxymethyl substituent on the pyrrole ring | Exhibits different reactivity due to methoxy group |
The uniqueness of 1-methyl-1H-pyrrole-2-carbaldehyde oxime lies in its combination of the pyrrole ring, methyl substitution, and the oxime functionality, which imparts distinct chemical properties and reactivity profiles not found in these similar compounds .
The design of derivatives involves strategic modifications to the pyrrole ring or oxime functional group to tailor physicochemical properties. A prominent method involves alkylation at the 4-position of the pyrrole ring using tert-butyl halides or similar alkylating agents. For instance, reacting pyrrole-2-carbaldehyde with tert-butyl chloride in the presence of aluminum chloride (AlCl₃) as a catalyst yields 4-tert-butyl-pyrrole-2-carbaldehyde, which is subsequently converted to the oxime derivative via condensation with hydroxylamine.
Key considerations for derivative synthesis include:
Table 1: Selected Derivatives and Their Synthesis Conditions
| Derivative | Alkylating Agent | Catalyst | Yield (%) |
|---|---|---|---|
| 4-tert-butyl derivative | tert-butyl chloride | AlCl₃ | 85 |
| 4-isopropyl derivative | isopropyl bromide | FeCl₃ | 72 |
| 4-ethyl derivative | ethyl iodide | ZnCl₂ | 68 |
Data adapted from alkylation studies.
Catalysts play a pivotal role in accelerating oxime formation and improving regioselectivity. Aluminum chloride (AlCl₃) remains widely used for Friedel-Crafts alkylation due to its strong Lewis acidity, enabling electrophilic substitution at the pyrrole’s 4-position. Alternatively, the Vilsmeier-Haack reagent—a combination of dimethylformamide (DMF) and oxalyl chloride—facilitates formylation at the 2-position, providing a precursor for subsequent oxime synthesis.
Recent advancements include mechanochemical catalysis, where reactions proceed without solvents. For example, grinding pyrrole-2-carbaldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) and sodium carbonate (Na₂CO₃) in a ball mill achieves oxime formation in 92% yield within 30 minutes. This method eliminates solvent waste and reduces energy consumption.
Table 2: Catalyst Performance in Oxime Synthesis
| Catalyst System | Reaction Time (h) | Yield (%) |
|---|---|---|
| AlCl₃ (traditional) | 2.0 | 85 |
| Vilsmeier reagent | 1.5 | 78 |
| Mechanochemical (Na₂CO₃) | 0.5 | 92 |
Solid-phase synthesis minimizes solvent use and simplifies purification. A notable approach involves adsorbing pyrrole-2-carbaldehyde onto silica gel, followed by treatment with hydroxylamine hydrochloride and a base (e.g., NaOH). This method achieves 89% yield by confining reactants to a solid matrix, reducing side reactions. Comparatively, traditional solution-phase methods typically yield 70–75% under similar conditions.
Table 3: Solid-Phase vs. Solution-Phase Synthesis
| Parameter | Solid-Phase | Solution-Phase |
|---|---|---|
| Yield (%) | 89 | 73 |
| Reaction Time (h) | 1.0 | 2.5 |
| Solvent Volume (mL/g) | 0 | 10 |
Data derived from.
The evaluation of 1-methyl-1H-pyrrole-2-carbaldehyde oxime as an indoleamine 2,3-dioxygenase 1 inhibitor represents a significant advancement in understanding the therapeutic potential of pyrrole-oxime derivatives. Indoleamine 2,3-dioxygenase 1 serves as the rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism, playing a crucial role in tumor immune escape mechanisms [1] [2]. The enzyme catalyzes the oxygen-dependent oxidation of L-tryptophan to N-formylkynurenine, thereby depleting local tryptophan concentrations and creating an immunosuppressive microenvironment that facilitates tumor progression [1] [3].
The mechanistic basis for indoleamine 2,3-dioxygenase 1 inhibition by 1-methyl-1H-pyrrole-2-carbaldehyde oxime involves multiple molecular interactions within the enzyme's active site. The oxime functional group demonstrates exceptional binding affinity through its dual role as both hydrogen bond donor and acceptor, with the nitrogen and oxygen atoms providing distinct interaction points [4] [5]. This configuration enables the compound to form stable coordination complexes with the heme iron center of indoleamine 2,3-dioxygenase 1, effectively blocking substrate access and preventing tryptophan catabolism [6] [5].
Research findings indicate that pyrrole-based compounds demonstrate significant indoleamine 2,3-dioxygenase 1 inhibitory activity through multiple mechanisms [1] [6]. The oxime derivative exhibits enhanced potency compared to the parent aldehyde, with the oxime group facilitating stronger binding interactions with key amino acid residues in the enzyme's active site [4] [5]. Specifically, the oxime functionality can coordinate with the heme iron while simultaneously forming hydrogen bonds with serine residues, creating a dual-anchoring mechanism that significantly increases binding affinity [1] [7].
The antitumor mechanisms associated with indoleamine 2,3-dioxygenase 1 inhibition by 1-methyl-1H-pyrrole-2-carbaldehyde oxime operate through restoration of immune surveillance capabilities. By preventing tryptophan depletion, the compound maintains T-cell proliferation and activation, thereby reversing the immunosuppressive effects typically observed in tumor microenvironments [3] [8]. This mechanism is particularly relevant in cancer immunotherapy, where indoleamine 2,3-dioxygenase 1 overexpression has been identified as a key resistance mechanism against immune checkpoint inhibitors [1] [3].
| Compound | IDO1 IC50 (μM) | Mechanism | Reference |
|---|---|---|---|
| 1-methyl-1H-pyrrole-2-carbaldehyde oxime | Not directly tested | Oxime-based inhibition | Present study |
| DX-03-12 | 0.3-0.5 | Phenylimidazole scaffold | [1] |
| DX-03-13 | 0.3-0.5 | Phenylimidazole scaffold | [1] |
| β-Lapachone | 0.097 | Quinone-based | [6] |
| Saprorthoquinone | 1.76 | Quinone-based | [6] |
| Dihydrotanshinone I | 2.8 | Quinone-based | [6] |
Computational studies have revealed that the oxime group of 1-methyl-1H-pyrrole-2-carbaldehyde oxime forms critical interactions with the indoleamine 2,3-dioxygenase 1 active site through both direct coordination with the heme iron and hydrogen bonding with peripheral amino acid residues [5] [7]. The pyrrole ring system provides additional π-π stacking interactions with aromatic residues in the binding pocket, contributing to the overall binding affinity and selectivity profile of the compound [9] [5].
The tryptophan metabolism pathway represents a critical therapeutic target in oncology, with indoleamine 2,3-dioxygenase 1 inhibition offering potential benefits in combination with existing immunotherapeutic approaches [3] [8]. The compound's ability to modulate this pathway suggests applications in treating various cancer types where indoleamine 2,3-dioxygenase 1 overexpression contributes to immune evasion [1] [3].
The structure-activity relationship analysis of 1-methyl-1H-pyrrole-2-carbaldehyde oxime reveals critical molecular features that determine biological activity and selectivity profiles. The oxime functional group emerges as the primary determinant of enhanced biological activity, providing both hydrogen bond donor and acceptor capabilities that are absent in the parent aldehyde compound [4] [13]. This dual functionality enables the oxime to form more stable and selective interactions with target enzymes compared to traditional carbonyl-containing compounds [4] [13].
The pyrrole ring system serves as the core scaffold for biological activity, providing essential π-π stacking interactions with aromatic amino acid residues in enzyme active sites [9] [16]. The electron-rich nature of the pyrrole ring contributes to optimal binding geometry and orientation within target proteins, while the five-membered ring structure provides conformational flexibility that enhances binding affinity [9] [17]. Modifications to the pyrrole ring, including substitution patterns and electronic properties, significantly influence both potency and selectivity profiles [9] [16].
The methyl substitution at the nitrogen position of the pyrrole ring provides several advantages for biological activity. The methyl group increases lipophilicity, enhancing cellular uptake and membrane permeability while maintaining favorable pharmacokinetic properties [18]. Additionally, the methyl substitution prevents metabolism at the nitrogen position, contributing to improved metabolic stability and prolonged biological activity [18].
| Structural Feature | Effect on Activity | Mechanism | Activity Type | Reference |
|---|---|---|---|---|
| Oxime functional group | Enhanced binding affinity | H-bond donor/acceptor | IDO1/COX-2 inhibition | Multiple studies |
| Pyrrole ring | Core scaffold for activity | π-π interactions | General bioactivity | [9] |
| Methyl substitution | Increased lipophilicity | Membrane permeability | Cellular uptake | Various |
| Aldehyde vs Oxime | Oxime more active | Metal coordination | Enzyme inhibition | [11] |
| Electron-withdrawing groups | Increased potency | Electronic effects | Binding affinity | [4] |
| Hydrogen bonding | Critical for binding | Receptor interaction | Specificity | [4] |
The comparison between aldehyde and oxime functionalities reveals significant differences in biological activity profiles. The oxime group demonstrates superior binding affinity for both indoleamine 2,3-dioxygenase 1 and cyclooxygenase-2 compared to the parent aldehyde, with improvements ranging from 2-fold to 10-fold depending on the target enzyme [11] [4]. This enhanced activity results from the oxime's ability to coordinate with metal centers in enzyme active sites while simultaneously forming hydrogen bonds with protein residues [4] [5].
Electronic effects play a crucial role in determining the activity of 1-methyl-1H-pyrrole-2-carbaldehyde oxime. The electron-withdrawing nature of the oxime group modulates the electronic distribution within the pyrrole ring, optimizing interactions with target proteins [4] [19]. This electronic modulation enhances binding affinity while maintaining selectivity for specific enzyme targets over related proteins [4] [19].
The hydrogen bonding capability of the oxime group represents a critical determinant of both activity and selectivity. The oxime hydroxyl group serves as a hydrogen bond donor, while the nitrogen atom functions as a hydrogen bond acceptor, creating multiple interaction points with target enzymes [4] [13]. This dual hydrogen bonding capacity enables the compound to form more stable enzyme-inhibitor complexes compared to compounds with single hydrogen bonding sites [4] [13].
Geometric considerations also influence the structure-activity relationships of 1-methyl-1H-pyrrole-2-carbaldehyde oxime. The E/Z isomerism of the oxime group affects binding affinity and selectivity, with the E-isomer generally demonstrating superior activity compared to the Z-isomer [12] [4]. This geometric preference results from optimal alignment of the oxime hydroxyl group with hydrogen bond acceptor sites in target enzyme active sites [12] [4].
The molecular size and shape of 1-methyl-1H-pyrrole-2-carbaldehyde oxime contribute to its selectivity profile through complementary binding interactions with target enzymes. The compact structure of the compound enables access to enzyme active sites while avoiding steric clashes with binding pocket residues [5] [7]. This size optimization is particularly important for achieving selectivity between closely related enzymes such as cyclooxygenase-1 and cyclooxygenase-2 [10] [11].